molecular formula C21H17ClFN3OS B11310115 5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-[2-(2-fluorophenyl)ethyl]-1,2-dihydro-3H-pyrrol-3-one

5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-[2-(2-fluorophenyl)ethyl]-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B11310115
M. Wt: 413.9 g/mol
InChI Key: LBUFLEVJEJYDCF-UHFFFAOYSA-N
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Description

5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-[2-(2-fluorophenyl)ethyl]-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound that features a unique combination of functional groups, including an amino group, a thiazole ring, and a pyrrolone structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-[2-(2-fluorophenyl)ethyl]-1,2-dihydro-3H-pyrrol-3-one typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-chlorobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide.

    Introduction of the Pyrrolone Moiety: The pyrrolone structure is introduced through a cyclization reaction involving an appropriate precursor, such as an α,β-unsaturated carbonyl compound.

    Coupling Reactions: The final compound is obtained by coupling the thiazole and pyrrolone intermediates using reagents like palladium catalysts under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-[2-(2-fluorophenyl)ethyl]-1,2-dihydro-3H-pyrrol-3-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions typically require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-[2-(2-fluorophenyl)ethyl]-1,2-dihydro-3H-pyrrol-3-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its therapeutic potential in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-[2-(2-fluorophenyl)ethyl]-1,2-dihydro-3H-pyrrol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-[2-(2-fluorophenyl)ethyl]-1,2-dihydro-3H-pyrrol-3-one: shares structural similarities with other thiazole and pyrrolone derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H17ClFN3OS

Molecular Weight

413.9 g/mol

IUPAC Name

4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-[2-(2-fluorophenyl)ethyl]-5-imino-2H-pyrrol-3-ol

InChI

InChI=1S/C21H17ClFN3OS/c22-15-7-5-14(6-8-15)17-12-28-21(25-17)19-18(27)11-26(20(19)24)10-9-13-3-1-2-4-16(13)23/h1-8,12,24,27H,9-11H2

InChI Key

LBUFLEVJEJYDCF-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C(=N)N1CCC2=CC=CC=C2F)C3=NC(=CS3)C4=CC=C(C=C4)Cl)O

Origin of Product

United States

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